Dimethyl(naphthylmethyl)tetradecylammonium chloride

Description

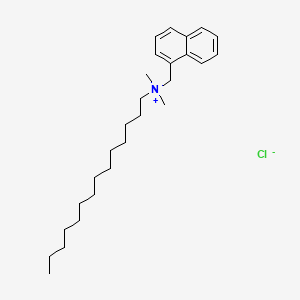

Dimethyl(naphthylmethyl)tetradecylammonium chloride is a quaternary ammonium compound (QAC) characterized by a tetradecyl (C14) alkyl chain, a dimethyl-substituted ammonium head group, and a naphthylmethyl aromatic moiety. This structure imparts unique physicochemical properties, including high solubility in polar solvents, stability under weakly acidic or alkaline conditions, and strong surfactant activity due to its amphiphilic nature .

Structure

3D Structure of Parent

Properties

CAS No. |

38510-43-9 |

|---|---|

Molecular Formula |

C27H44ClN |

Molecular Weight |

418.1 g/mol |

IUPAC Name |

dimethyl-(naphthalen-1-ylmethyl)-tetradecylazanium;chloride |

InChI |

InChI=1S/C27H44N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-17-23-28(2,3)24-26-21-18-20-25-19-15-16-22-27(25)26;/h15-16,18-22H,4-14,17,23-24H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

WUWSFMWQEWIMKZ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(naphthylmethyl)tetradecylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of dimethylamine with naphthylmethyl chloride and tetradecyl chloride under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete quaternization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(naphthylmethyl)tetradecylammonium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthylmethyl derivatives.

Reduction: Reduction reactions can convert the naphthylmethyl group into different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used in substitution reactions.

Major Products Formed

Oxidation: Naphthylmethyl derivatives with various functional groups.

Reduction: Reduced forms of the naphthylmethyl group.

Substitution: Products where the chloride ion is replaced by other nucleophiles.

Scientific Research Applications

Dimethyl(naphthylmethyl)tetradecylammonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture studies as a disinfectant and preservative.

Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.

Industry: Utilized in the formulation of cleaning agents, detergents, and personal care products.

Mechanism of Action

The mechanism of action of dimethyl(naphthylmethyl)tetradecylammonium chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. The compound targets the lipid components of the membrane, causing increased permeability and eventual cell rupture.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Quaternary Ammonium Compounds

Key Research Findings

Surface Activity and Micellization

- Chain Length Effects : Longer alkyl chains (e.g., C16 in CTAB) reduce critical micelle concentration (CMC) compared to shorter chains (C12 in DTAB). This compound’s C14 chain likely positions its CMC between CTAB and DTAB, but its naphthyl group may further lower CMC by enhancing hydrophobicity .

- Mixed Systems: Quaternary ammonium surfactants often exhibit non-ideal mixing in micelles and monolayers. The naphthylmethyl group in the target compound may hinder ideal interactions with other surfactants, impacting formulation stability .

DNA and Biomolecular Interactions

- Aromatic Group Role: BTAC and similar QACs with benzyl groups bind DNA via electrostatic and hydrophobic interactions.

Industrial and Environmental Performance

- Mineral Processing : Tetradecylammonium chloride’s simpler structure makes it effective in hematite flotation, whereas the target compound’s aromaticity may limit such utility but improve surfactant performance in water treatment .

- Toxicity Profile : DDAC’s dual alkyl chains correlate with higher irritancy and environmental persistence. The target compound’s naphthyl group may introduce distinct metabolic pathways, necessitating further toxicity studies .

Biological Activity

Dimethyl(naphthylmethyl)tetradecylammonium chloride (DMNTAC) is a quaternary ammonium compound known for its diverse biological activities, particularly its antimicrobial properties. This article provides a comprehensive overview of the biological activity of DMNTAC, including its mechanisms of action, applications, and relevant case studies.

- Molecular Formula : C_{21}H_{34}ClN

- Molar Mass : Approximately 418.1 g/mol

- Structure : The compound features a long hydrophobic tetradecyl chain and a naphthylmethyl group, which enhance its surfactant properties and biological activity.

DMNTAC exhibits its biological activity primarily through the following mechanisms:

- Cell Membrane Disruption : As a surfactant, DMNTAC disrupts microbial cell membranes, leading to cell lysis. This mechanism is common among quaternary ammonium compounds (QACs), where the hydrophobic tail interacts with lipid bilayers, causing structural destabilization.

- Antimicrobial Activity : DMNTAC has demonstrated effectiveness against a variety of bacteria and fungi. Its broad-spectrum activity makes it suitable for use in disinfectants and antiseptics .

Antimicrobial Efficacy

The antimicrobial efficacy of DMNTAC has been evaluated in several studies:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These results indicate that DMNTAC is particularly effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

1. Antimicrobial Effectiveness in Clinical Settings

A study investigated the effectiveness of DMNTAC in hospital settings as a disinfectant for surfaces contaminated with pathogenic microorganisms. The results showed that surfaces treated with DMNTAC had significantly lower microbial counts compared to untreated controls, demonstrating its potential for infection control in healthcare environments.

2. Impact on Biofilms

Research has shown that DMNTAC can disrupt microbial biofilms, which are often resistant to traditional antimicrobial agents. In a controlled laboratory setting, biofilms formed by Pseudomonas aeruginosa were treated with DMNTAC, resulting in a substantial reduction in biofilm biomass and viability. This property is particularly valuable in industrial applications where biofilm formation can lead to equipment fouling and reduced efficiency.

Cytotoxicity Studies

While DMNTAC exhibits potent antimicrobial activity, it is essential to assess its cytotoxicity on human cell lines. Studies have indicated that at higher concentrations, DMNTAC can induce cytotoxic effects on certain mammalian cell lines, which raises considerations for its safe use in pharmaceutical applications .

Environmental Considerations

The degradation of DMNTAC by microbial communities has been studied to understand its environmental impact. Research indicates that while DMNTAC can be metabolized by specific bacteria, the degradation products may retain some biological activity, potentially influencing ecological processes such as biodegradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.